molecular formula C8H7IN2 B567560 2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1227270-88-3

2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B567560
M. Wt: 258.062
InChI Key: YDEJOVOALFKAHL-UHFFFAOYSA-N
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Description

“2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine” is a derivative of 1H-Pyrrolo[2,3-b]pyridine . The base compound, 1H-Pyrrolo[2,3-b]pyridine, has a molecular weight of 118.1359 . The compound is also known by other names such as 1,7-Diazaindene, 7-Aza-1-pyrindine, 7-Azaindole, 7H-Pyrrolo[2,3-b]pyridine, Pyrrolo(2,3-b)pyridine, and 1,7-Dideazapurine .


Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . For instance, a series of 1H-Pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were developed . In another study, amino groups were introduced onto the 6-position of 7-azaindole to form multidentate agents .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . For example, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrrolo[2,3-b]pyridine include a molecular weight of 118.1359 . More specific properties of the “2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine” derivative are not available in the retrieved sources.

Future Directions

The development of 1H-Pyrrolo[2,3-b]pyridine derivatives targeting FGFR has promising prospects . These compounds could potentially be used in cancer therapy, given their potent activities against FGFR1, 2, and 3 .

properties

IUPAC Name

2-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-2-3-6-4-7(9)11-8(6)10-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEJOVOALFKAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine

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